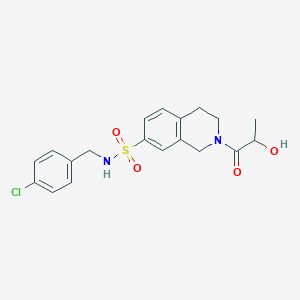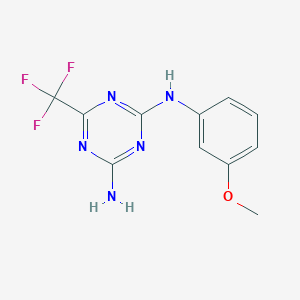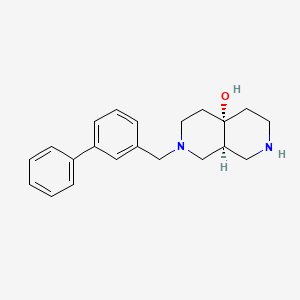
N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide involves the modification of substituents on the phenyl group and has been explored to understand the impact on inhibitory activities. These modifications include the introduction of chloro and bromo substituents which have shown potent inhibitory effects, highlighting the significance of the sulfonamide group and its position on the molecular structure (Blank et al., 1980).
Molecular Structure Analysis
Molecular modeling and crystal structure analysis provide insight into the interactions between sulfonamide derivatives and target enzymes. The sulfonamide -NH- group's ability to form hydrogen bonds plays a crucial role in the inhibitory potency, while modifications in the sulfonamide group can influence the lipophilicity and, consequently, the ability to cross biological barriers (Grunewald et al., 2006).
Chemical Reactions and Properties
The reactivity of N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and its derivatives under various conditions has been explored, demonstrating the compound's ability to undergo transformations such as cyclization and halosulfonylation, which are pivotal in synthesizing complex molecules with potential biological activities (Zhu et al., 2016).
科学的研究の応用
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
- Inhibition of PNMT : 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides, related to tetrahydroisoquinoline-7-sulfonamide, have been studied for their ability to inhibit PNMT in vitro. This inhibition is significant in the context of norepinephrine to epinephrine conversion, showing potential implications in neurotransmitter regulation (Blank et al., 1980).
Catalysis in Organic Synthesis
- Nanosized N-sulfonic Acid Catalyst : A novel nano-sized N-sulfonic acid has been utilized to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This demonstrates the role of similar sulfonamide structures in facilitating organic reactions (Goli-Jolodar et al., 2016).
Cancer Research
- Anticancer Properties : Aromatic sulfonamides with a condensed piperidine moiety, similar to the chemical structure , have shown potential as oxidative stress-inducing anticancer agents. These compounds were found to induce cytotoxic effects in various cancer cell lines, suggesting their potential in cancer therapy (Madácsi et al., 2013).
Enzyme Inhibition
- Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Potency : Compounds with sulfonamide structures have been evaluated for their PNMT inhibitory potency and affinity for the alpha2-adrenoceptor. These findings contribute to understanding the role of such compounds in neurotransmission and potential therapeutic applications (Grunewald et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-hydroxypropanoyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13(23)19(24)22-9-8-15-4-7-18(10-16(15)12-22)27(25,26)21-11-14-2-5-17(20)6-3-14/h2-7,10,13,21,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPGNGUDYYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)